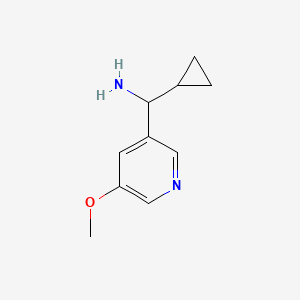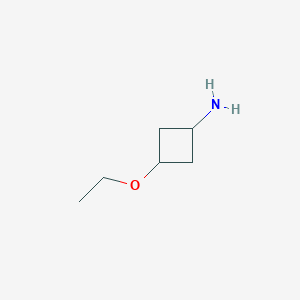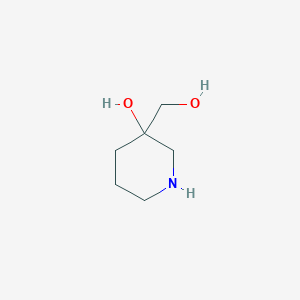
3-(Hydroxymethyl)piperidin-3-ol
Overview
Description
“3-(Hydroxymethyl)piperidin-3-ol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 3-Hydroxypiperidine may be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is C6H13NO2 .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . They are also used in multicomponent reactions .Scientific Research Applications
Chemical and Pharmacological Studies
3-(Hydroxymethyl)piperidin-3-ol and its derivatives are explored in the context of their chemical properties and potential pharmacological applications. For instance, the stereochemical aspects of similar compounds have been pivotal in understanding opioid receptor interactions and developing pharmacophores for opioid receptors. This research has implications for designing drugs with specific receptor affinities and activities, highlighting the critical role of stereochemistry in drug design and receptor interaction studies (Brine et al., 1997).
Synthesis and Drug Discovery
Spiropiperidines, closely related to this compound, have gained popularity in drug discovery programs due to their three-dimensional chemical space. These compounds are synthesized for use in various medicinal chemistry applications, showing the versatility of piperidine derivatives in creating novel therapeutic agents (Griggs et al., 2018).
Biological Activities
The biological activities of piperidine alkaloids, which include compounds like this compound, have been extensively reviewed. These compounds exhibit a range of clinical applications, from antimicrobial to neuropharmacological effects. The review discusses the therapeutic efficacy of piperidine alkaloids, suggesting potential for new drug developments (Singh et al., 2021).
Antioxidant Activity
Research into the antioxidant properties of various compounds, including piperidine derivatives, has shown significant interest in their potential health benefits. Analytical methods for determining antioxidant activity highlight the importance of these compounds in understanding their role in combating oxidative stress (Munteanu & Apetrei, 2021).
Bioactivation and Metabolism
The metabolism and bioactivation pathways of compounds structurally related to this compound have been studied to understand their pharmacokinetic properties and potential toxicological aspects. Identifying reactive metabolites of these compounds is crucial for assessing their safety profiles and therapeutic potential (Attwa et al., 2019).
Mechanism of Action
Target of Action
3-(Hydroxymethyl)piperidin-3-ol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the pharmacological effects of piperidine derivatives .
Safety and Hazards
Future Directions
Piperidines are pivotal in the production of drugs and their derivatives are present in more than twenty classes of pharmaceuticals . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Biochemical Analysis
Biochemical Properties
3-(Hydroxymethyl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidation-reduction reactions, such as iodosylbenzene, which is used in the synthesis of 2-pyrrolidinone . Additionally, this compound can react with 4-bromoquinoline to form 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have shown potential in modulating enzyme activities and influencing cellular responses . These effects can lead to changes in cell function, such as alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, piperidine derivatives have been shown to inhibit or activate enzymes involved in various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives, including this compound, can exhibit long-term effects on cellular function in both in vitro and in vivo settings . These effects may include changes in enzyme activities, gene expression, and cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed. Studies on piperidine derivatives have shown that high doses can lead to toxicity and adverse reactions in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can be metabolized through oxidation-reduction reactions involving enzymes like iodosylbenzene . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues and cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGTVNNILWIEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717637 | |
| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848069-91-0 | |
| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


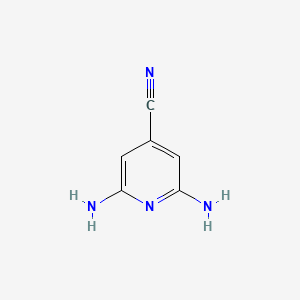
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)

![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)
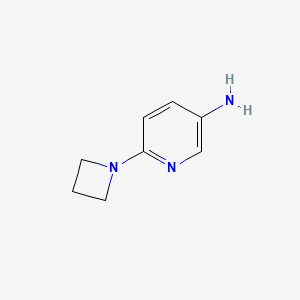




![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)

